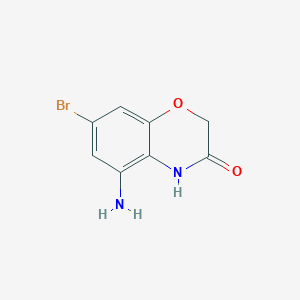

5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Properties

IUPAC Name |

5-amino-7-bromo-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c9-4-1-5(10)8-6(2-4)13-3-7(12)11-8/h1-2H,3,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHIJATXUJPVGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2O1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-bromophenol with chloroacetyl chloride in the presence of a base, followed by cyclization to form the benzoxazinone ring . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibit antimicrobial properties. For example, derivatives of benzoxazine have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests that this compound could be developed as an antimicrobial agent.

2. Anticancer Potential

Studies on related benzoxazine derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, the incorporation of halogen atoms (like bromine) into the benzoxazine structure has been linked to enhanced anticancer activity due to increased lipophilicity and interaction with cellular targets . This positions this compound as a promising candidate for further investigation in cancer therapeutics.

Agrochemical Applications

1. Herbicide Development

The structural motifs present in this compound can be exploited for herbicide formulation. Compounds with similar frameworks have been shown to inhibit specific enzymatic pathways in plants, leading to effective weed control . The bromine substitution may enhance the herbicidal activity by improving the compound's ability to penetrate plant tissues.

Data Table: Comparison of Biological Activities

Case Studies

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of various benzoxazine derivatives, researchers synthesized several compounds including 5-amino-7-bromo derivatives. The results indicated that these compounds exhibited significant inhibition against both gram-positive and gram-negative bacteria, suggesting their potential use as broad-spectrum antimicrobial agents.

Case Study 2: Cytotoxicity Assays

A series of cytotoxicity assays were conducted on cancer cell lines treated with benzoxazine derivatives. The findings revealed that compounds bearing halogen substituents displayed enhanced cytotoxic effects compared to their non-halogenated counterparts. This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

- Substituents: Natural BXs predominantly feature hydroxyl, methoxy, or glucoside groups, whereas 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one incorporates bromine and amino groups, which are absent in natural analogs.

- Bioactivity : Natural BXs primarily act as plant defense compounds, while synthetic derivatives like the target compound show targeted pharmacological effects (e.g., anticancer, antimicrobial) due to tailored substituents .

Structural and Functional Insights :

- Positional Effects : Bromine at position 7 (target compound) vs. position 6 (6-bromo-7-methyl analog) may alter steric and electronic interactions with biological targets.

- Amino Group: The 5-NH₂ group in the target compound could enhance hydrogen bonding, improving DNA-binding affinity compared to methyl or methoxy groups in analogs .

- Anticancer Potential: Derivatives with halogen substituents (Br, Cl) exhibit stronger human topoisomerase I inhibition, a mechanism critical in anticancer drug design .

Antimicrobial Activity

QSAR models for 1,4-benzoxazin-3-ones highlight that synthetic derivatives with halogen and amino groups exhibit superior antimicrobial activity compared to natural BXs. The target compound’s bromine and amino groups are predicted to enhance activity against gram-negative bacteria by mitigating efflux pump resistance .

Anticancer Activity

In a study of 18 benzoxazinone derivatives, 10 showed catalytic inhibition of topoisomerase I, with brominated compounds demonstrating potent activity (IC₅₀ < 10 μM). The target compound’s bromine may stabilize DNA-enzyme complexes, while the amino group could improve solubility and target specificity .

Biological Activity

5-Amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazine family. Its molecular formula is CHBrNO, and it has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound features a unique structure characterized by an amino group at the 5-position and a bromo substituent at the 7-position of the benzoxazine ring. This configuration contributes to its distinct chemical properties and biological activities.

| Property | Details |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 228.06 g/mol |

| Structural Features | Benzoxazine ring with amino and bromo groups |

Anticancer Activity

This compound has shown significant anticancer activity across various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer) cells. The compound's mechanism of action may involve:

- Enzyme Inhibition : It potentially inhibits enzymes critical for cancer cell proliferation.

- Cell Signaling Interference : The compound may interfere with signaling pathways essential for tumor growth.

In vitro studies have demonstrated that it exhibits stronger anticancer effects compared to standard chemotherapeutic agents like etoposide.

Antimicrobial Activity

Research indicates that derivatives of this compound possess notable antibacterial properties. In particular, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Salmonella typhi.

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 6.25 μg/ml against tested microorganisms .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common synthetic route includes:

- Starting Materials : 2-amino-4-bromophenol and chloroacetyl chloride.

- Reaction Conditions : The reaction is conducted in the presence of a base to facilitate cyclization into the benzoxazinone ring structure.

This method can be optimized for large-scale production using continuous flow reactors or automated synthesis techniques .

Case Studies and Research Findings

Several studies have explored the biological efficacy of this compound:

- Anticancer Efficacy Study :

- Antimicrobial Activity Assessment :

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5-amino-7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one?

- Methodology : Begin with a phenol-amine condensation reaction under controlled conditions (e.g., inert atmosphere, reflux in aprotic solvents like DMF). Bromination can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in presence of Lewis acids). Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high yield and purity. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

- Key Considerations : Optimize reaction time and temperature to avoid over-bromination or ring-opening side reactions. Monitor intermediates using TLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use DMSO-d₆ or CDCl₃ to resolve amine protons and confirm substitution patterns. 2D NMR (COSY, HSQC) clarifies coupling interactions and ring conformation .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and bromine isotopic patterns .

- X-ray Crystallography : For unambiguous structural determination, grow single crystals via slow evaporation (solvent: ethanol/dichloromethane) and analyze using a diffractometer .

Q. How can researchers ensure purity and stability during storage?

- Methodology :

- Purity Assessment : Use HPLC with a C18 column and UV detection (λ = 254 nm). Purity >98% is recommended for biological assays.

- Storage : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation and moisture absorption. Conduct periodic stability tests via TLC or NMR .

Advanced Research Questions

Q. How do substituents (amino, bromo) influence the compound’s reactivity in further functionalization?

- Methodology :

- Electrophilic Substitution : Bromine at position 7 directs electrophiles to para positions. Use DFT calculations (e.g., Gaussian 09) to model charge distribution and predict sites for sulfonation or nitration .

- Amino Group Reactivity : Protect the amino group with Boc anhydride before performing acylations. Deprotect with TFA for downstream applications .

Q. What strategies resolve contradictory data in spectral analysis (e.g., unexpected NMR peaks)?

- Methodology :

- Multi-Technique Validation : Cross-validate NMR with IR (to confirm carbonyl stretches) and XRD.

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals.

- Dynamic NMR : Use variable-temperature NMR to study tautomerism or ring-flipping dynamics .

Q. How can environmental fate studies be integrated into experimental design?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.